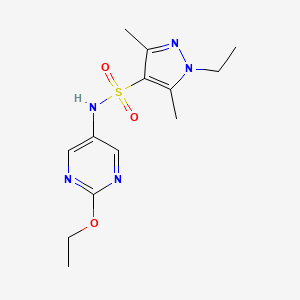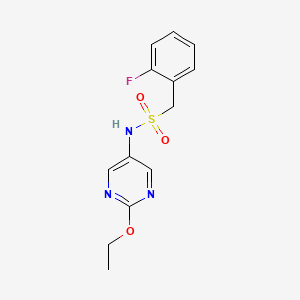
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (EPDP) is a synthetic organic compound that has been used extensively in scientific research for its various applications. It has been used in various fields such as biochemistry, physiology, and pharmacology due to its unique properties.
Applications De Recherche Scientifique
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been used in various scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. It has also been used as a substrate for the study of enzyme kinetics, as well as in the study of enzyme inhibition and protein-protein interactions. Additionally, this compound has been used in the study of drug metabolism and as a tool for drug discovery.
Mécanisme D'action
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide acts as an inhibitor of various enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the metabolism of arachidonic acid. It also acts as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cAMP and cGMP. Additionally, this compound has been found to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the metabolism of arachidonic acid. Additionally, this compound has been found to inhibit the activity of phosphodiesterase enzymes, which are involved in the breakdown of cAMP and cGMP. Furthermore, this compound has been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has been found to be non-toxic and has been shown to have a low potential for toxicity. However, this compound has some limitations for use in laboratory experiments. It has a relatively low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, it has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
There are several potential future directions for the use of N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide in scientific research. One potential direction is the use of this compound in the study of enzyme inhibition and protein-protein interactions. Additionally, this compound could be used as a tool for drug discovery, as well as in the study of drug metabolism. Furthermore, this compound could be used in the study of cell growth and differentiation, as well as in the study of the regulation of gene expression. Finally, this compound could be used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
Méthodes De Synthèse
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is synthesized by a reaction between ethyl 2-ethoxy-5-methylpyrimidine-4-carboxylate and 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of triethylamine. The reaction is carried out in an anhydrous solvent such as dichloromethane or dimethylformamide. The reaction is usually carried out at room temperature, but can also be performed at higher temperatures to achieve higher yields. The product is then purified by column chromatography and crystallized from an appropriate solvent.
Propriétés
IUPAC Name |
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-5-18-10(4)12(9(3)16-18)22(19,20)17-11-7-14-13(15-8-11)21-6-2/h7-8,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVDTAHESMKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CN=C(N=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B6429073.png)
![1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6429081.png)
![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)
![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)




![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)
![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)